Spiro[4.4]nonan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[4.4]nonan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZIAZCARGNEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293196 | |
| Record name | Spiro[4.4]nonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13350-81-7 | |
| Record name | Spiro[4.4]nonan-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[4.4]nonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[4.4]nonan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Spiro 4.4 Nonan 1 Ol and Its Analogs
Stereoselective and Enantioselective Synthesis
The development of methods that can selectively produce one enantiomer over the other is crucial for accessing chiral molecules in a pure form. For Spiro[4.4]nonan-1-ol and its related spirocyclic systems, both kinetic resolution and asymmetric synthesis strategies have been explored.
Kinetic Resolution Strategies
Kinetic resolution involves selectively transforming one enantiomer of a racemic mixture faster than the other, allowing for the separation of the unreacted enantiomer or the enriched product.
Enzymatic kinetic resolution, particularly using lipases, has proven to be a powerful tool for obtaining enantiomerically enriched alcohols and their derivatives. For the spiro[4.4]nonane framework, this methodology has been successfully applied to spiro[4.4]nonane-1,6-diols.
A notable example involves the lipase-catalyzed enantioselective esterification of (±)-cis,cis-spiro[4.4]nonane-1,6-diol using Pseudomonas lipase (B570770) (Nagase P) and vinyl acetate (B1210297) in diisopropyl ether tandfonline.com. This reaction selectively acetylated one enantiomer of the diol, yielding (+)-cis,cis-spiro[4.4]nonane-1,6-diol in 46% yield with 97.3% enantiomeric excess (ee) and the corresponding (−)-(1R,5R,6R)-monoacetate in 50% yield. The monoacetate could be readily hydrolyzed to afford (−)-cis,cis-spiro[4.4]nonane-1,6-diol with 96.8% ee tandfonline.com. Earlier studies also reported the resolution of (±)-trans,trans-spiro[4.4]nonane-1,6-diol using lipase YS, achieving moderate enantioselectivities of 62% and 89% ee tandfonline.com. Furthermore, related this compound derivatives, such as amides, have been resolved via enzyme-catalyzed hydrolysis of their ester derivatives with high enantioselectivities, often exceeding 99% ee, demonstrating the broad applicability of this technique to the this compound scaffold scholaris.caresearchgate.net.
Table 2.1.1.1. Lipase-Catalyzed Enantioselective Esterification of Spiro[4.4]nonane Diols
| Substrate | Enzyme | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| (±)-cis,cis-Spiro[4.4]nonane-1,6-diol tandfonline.com | Pseudomonas lipase (P) | Vinyl acetate | Diisopropyl ether | (+)-cis,cis-Spiro[4.4]nonane-1,6-diol | 46 | 97.3 |
| (±)-cis,cis-Spiro[4.4]nonane-1,6-diol tandfonline.com | Pseudomonas lipase (P) | Vinyl acetate | Diisopropyl ether | (−)-(1R,5R,6R)-monoacetate (from diol) | 50 | 96.8 (after hydrolysis) |
| (±)-trans,trans-Spiro[4.4]nonane-1,6-diol tandfonline.com | Lipase YS | Not specified | Not specified | Enriched enantiomer | N/A | 62-89 |
Chemical resolution involves the formation of diastereomeric derivatives by reacting the racemic mixture with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by conventional methods such as chromatography or crystallization.
For spiro[4.4]nonane systems, the resolution of (±)-cis,cis-spiro[4.4]nonane-1,6-diol has been achieved by forming diastereomeric ketals with (1R)-(+)-camphor, which upon separation and hydrolysis, yielded the enantiomerically pure diol with up to 100% ee tandfonline.comtandfonline.com. Furthermore, enantiopure spiro[4.4]nonane-1,6-dione, a precursor to chiral diols, can be synthesized by oxidizing enantiopure diols that were themselves obtained through diastereomeric resolution using chiral auxiliaries like camphanic chloride or camphorsulfonyl chloride . Resolution strategies have also been applied to this compound derivatives, such as the pivalamide (B147659) derivative of 6-aminothis compound, demonstrating the effectiveness of this approach for the alcohol moiety as well researchgate.net.
Table 2.1.1.2. Chemical Resolution of Spiro[4.4]nonane Systems via Diastereomeric Derivatives
| Racemic Substrate | Chiral Resolving Agent | Derivative Type | Separation Method | Enantiopurity (ee) | Reference |
| (±)-cis,cis-Spiro[4.4]nonane-1,6-diol | (1R)-(+)-Camphor | Ketal | Crystallization/NMR | Up to 100% | tandfonline.comtandfonline.com |
| Spiro[4.4]nonane-1,6-diol precursors | Camphanic chloride | Not specified | Diastereomeric Resolution | High | |
| Spiro[4.4]nonane-1,6-diol precursors | Camphorsulfonyl chloride | Not specified | Diastereomeric Resolution | High | |
| 6-Aminothis compound pivalamide derivative | Not specified | Amide/Ester | Not specified | High | researchgate.net |
Asymmetric Reduction Approaches
Asymmetric reduction involves the stereoselective reduction of a prochiral ketone or diketone to a chiral alcohol or diol, respectively, using chiral reagents or catalysts.
Biocatalytic reductions offer an environmentally friendly and highly selective route to chiral compounds. Microbial reduction of spiro[4.4]nonane-1,6-dione has been explored to generate enantiomerically enriched spiro[4.4]nonane-1,6-diols.
For instance, the microbial reduction of (±)-spiro[4.4]nonane-1,6-dione using Curvularia lunata has been reported to yield the corresponding diol with up to 82% ee tandfonline.com. More advanced methods include the use of oxazaborolidine catalysts for the highly stereoselective and enantioselective reduction of racemic spiro[4.4]nonane-1,6-dione, leading to enantiomerically pure spirodiols molaid.com. While these methods directly yield spiro[4.4]nonane-1,6-diols, they represent key stereoselective transformations within the spiro[4.4]nonane family, providing access to chiral building blocks that can be further elaborated.
Table 2.1.2.1. Microbial Reduction of Spiro[4.4]nonane-1,6-dione
| Substrate | Biocatalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (±)-Spiro[4.4]nonane-1,6-dione | Curvularia lunata | Spiro[4.4]nonane-1,6-diol | N/A | Up to 82 | tandfonline.com |
| (±)-Spiro[4.4]nonane-1,6-dione | Oxazaborolidine catalyst | Enantiomerically pure Spiro[4.4]nonane-1,6-diol | N/A | High | molaid.com |
The use of modified metal hydrides, often in conjunction with chiral ligands or auxiliaries, is a cornerstone of asymmetric ketone reduction. While specific literature detailing the asymmetric reduction of spiro[4.4]nonan-1-one using modified metal hydrides was not extensively found in the provided search results, general principles and related applications highlight the potential of these methods.
Standard reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can reduce ketone functionalities to alcohols . However, to achieve enantioselectivity, these reagents are typically modified with chiral ligands or used in conjunction with chiral auxiliaries. For instance, resolved spiro[4.4]nonane-1,6-diols have been employed as effective chiral auxiliaries in the lithium aluminum hydride reduction of phenyl alkyl ketones, influencing the stereochemical outcome of those reductions tandfonline.com. The development of specific chiral hydride reagents or catalytic systems for the direct asymmetric reduction of spiro[4.4]nonan-1-one would represent a significant advancement in accessing enantiopure this compound.
Compound List
this compound
Spiro[4.4]nonane-1,6-dione
Spiro[4.4]nonane-1,6-diol (cis,cis- and trans,trans- isomers)
(−)-(1R,5R,6R)-6-Acetoxythis compound
(1R,5R,6R)-6-aminothis compound
(1R)-(+)-Camphor
Camphanic chloride
Camphorsulfonyl chloride
Vinyl acetate
Pseudomonas lipase (Nagase P)
Lipase YS
Curvularia lunata
Oxazaborolidine catalyst
(±)-cis,cis-Spiro[4.4]nonane-1,6-diol
(±)-trans,trans-Spiro[4.4]nonane-1,6-diol
(±)-Spiro[4.4]nonane-1,6-dione
Organocatalytic Asymmetric Methodologies
Ring Rearrangement and Ring Expansion Strategies
The rearrangement of cyclobutylmethylcarbenium ions represents a significant strategy for accessing five-membered carbocyclic rings, including spirocyclic systems researchgate.netugent.beresearchgate.netresearchgate.netacs.org. These rearrangements are often promoted by Brønsted or Lewis acids and can be metal-catalyzed researchgate.netresearchgate.net. The inherent strain within the cyclobutane (B1203170) ring makes it prone to expansion when interacting with an adjacent alkenyl group or sp2-hybridized center researchgate.netresearchgate.net. For example, acid-promoted spirocyclization of 1-vinylcyclobutanols can lead to the formation of spirocyclic ketones researchgate.netresearchgate.net. Specific protocols have achieved the synthesis of spiro[4.4]nonane derivatives, such as 6-bromospiro[4.4]nonan-1-one, in high yields (94%) using reagents like ZnBr2 in conjunction with cyclobutanol (B46151) precursors ugent.be. These methods are vital for constructing the characteristic spirocyclic quaternary carbon center.
Semipinacol rearrangements are versatile transformations widely utilized for the synthesis of β-functionalized ketones, the construction of quaternary carbon centers, and the assembly of carbocyclic frameworks ugent.bersc.orgthieme-connect.comthieme-connect.comcsic.es. These reactions typically involve the 1,2-migration of a carbon group following the activation of a hydroxyl or related group, often under acidic or Lewis acidic conditions rsc.orgthieme-connect.comthieme-connect.com. The application of semipinacol rearrangements to spirocycle synthesis is well-documented. For instance, organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement has been successfully employed for the rapid construction of chiral spiro[4.4]nonane-1,6-diones csic.es. This strategy often involves the halofunctionalization of alkenes, initiating a Wagner-Meerwein rearrangement and subsequent cyclization, which can lead to spirocyclic products csic.es. Furthermore, intramolecular hydroamination/semipinacol rearrangement cascades have been developed for the synthesis of azaspirocyclic systems, such as 1-azaspiro[4.4]nonane derivatives acs.orgresearchgate.net.
Electrophilic ring opening of spirocyclopropanes, particularly those derived from carbohydrates, followed by subsequent reactions, can lead to ring expansion and the formation of diverse spirocyclic compounds nih.govresearchgate.netacs.orgnih.govacs.org. These protocols often involve the initial electrophilic attack on the strained cyclopropane (B1198618) ring, leading to its opening and the generation of reactive intermediates. Subsequent intramolecular cyclization or rearrangement steps can then yield expanded ring systems or complex spirocyclic scaffolds acs.orgnih.gov. For example, oxidative ring expansions of spirocyclopropyl alcohols using hypervalent iodine reagents can furnish spiroketals via successive rearrangements acs.org. Similarly, nucleophilic ring opening of spirocyclopropyl oxindoles with various nucleophiles, followed by cyclization, has provided access to functionalized spirocyclic oxindole (B195798) derivatives nih.gov. These methods highlight the utility of strained ring systems as precursors for spirocycle construction.
Olefin metathesis, particularly ring-closing metathesis (RCM) and cross-metathesis, has become a cornerstone strategy for the synthesis of complex molecules, including spirocycles nih.govrsc.orgresearchgate.net. Ruthenium-based catalysts, such as Grubbs catalysts, are widely employed for these transformations researchgate.net. Olefin metathesis allows for the efficient formation of carbon-carbon double bonds, which can then be incorporated into ring systems to create spirocyclic architectures. For instance, RCM of dienes or enynes can be used to construct cyclic precursors that, upon further transformations, lead to spirocyclic compounds researchgate.netmdpi.com. While direct olefin metathesis to form the Spiro[4.4]nonane core might be less common than other methods, strategies involving metathesis precursors or subsequent rearrangements of metathesis products are employed in spirocycle design researchgate.netnih.gov. For example, the construction of annulated spiro[4.4]-nonane-diones can be achieved through tandem Diels-Alder cycloaddition/aromatization reactions, often utilizing precursors amenable to metathesis strategies nih.gov.
Compound List:
this compound
Spiro[4.4]nonane
Spiro[4.4]nonan-1-one
Spiro[4.4]nonane-1,6-diones
Spirocyclic ethers (e.g., 2k)
1-alkynylcyclobutanol derivatives
Diol 1k
Spiro[3.4]octanes
Spiropseudoindoxyls
1-azaspiro[4.4]nonane derivatives
(-)-cephalotaxine
Spirocyclopropyl oxindole
Spirocyclopropanes
(-)-spirochensilide A
Dihydropyridine spirocycles
Spiro[pyrrolidine-3,3′-oxindoles]
Spirocyclic indolenines
Spirocalcaridines A and B
Spiro[4.4]nona-2,7-diene-1,6-dione
6-bromospiro[4.4]nonan-1-one
Stereochemical Analysis and Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution spectroscopyasia.com. This method relies on the differential absorption of left and right circularly polarized infrared light by chiral molecules during vibrational transitions. The VCD spectrum of a sample is compared with spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), for proposed absolute configurations americanlaboratory.comresearchgate.net. When the experimental VCD spectrum closely matches the calculated spectrum for a specific enantiomer, its absolute configuration can be confidently assigned americanlaboratory.com. Studies have utilized VCD spectroscopy, often in conjunction with computational analysis, to assign the absolute configurations of spirocyclic diols, demonstrating its utility for compounds with spirocyclic frameworks biotools.usacs.org. While direct VCD studies on Spiro[4.4]nonan-1-ol are not extensively detailed in the provided literature, the principles are well-established for similar chiral alcohols and spirocyclic systems, suggesting its applicability for determining the absolute configuration of this compound researchgate.netbiotools.usacs.org.
X-ray Crystallography for Diastereomeric and Enantiomeric Characterization
X-ray crystallography remains a gold standard for definitive structural determination, including absolute configuration, provided that suitable single crystals can be obtained americanlaboratory.com. This technique allows for the precise mapping of atomic positions within a crystal lattice, revealing bond lengths, bond angles, and the spatial arrangement of atoms. For this compound, X-ray crystallography can unequivocally confirm the presence of specific stereoisomers, differentiate between diastereomers, and, through methods like anomalous dispersion or the use of heavy atoms, determine the absolute configuration of crystalline samples researchgate.netrasayanjournal.co.inscholaris.camdpi.com. Studies on related spirocyclic compounds have successfully employed X-ray crystallography to confirm relative stereochemistries and establish absolute configurations, often after derivatization to facilitate crystallization rasayanjournal.co.inscholaris.camdpi.comresearchgate.net. For instance, derivatives of spirocyclic diols have been subjected to X-ray analysis to confirm their stereochemistry scholaris.caresearchgate.net.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure and stereochemistry of organic molecules. For this compound, various NMR techniques provide detailed insights into its stereoisomeric composition and relative configurations.
High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental data for structural elucidation. The chemical shifts and coupling constants of the proton and carbon signals in this compound are sensitive to its stereochemical environment. Analysis of these spectra can reveal the presence of diastereomers by observing distinct sets of signals. Furthermore, coupling constants (J-values) between adjacent protons can offer information about dihedral angles, aiding in the determination of relative stereochemistry and conformational preferences within the spirocyclic system cjnmcpu.comresearchgate.netuit.no. For example, the analysis of ¹H NMR spectra of spirocyclic compounds has been used to infer relative stereochemistries and conformational details cjnmcpu.comresearchgate.net.
Two-dimensional (2D) NMR techniques provide crucial connectivity information, essential for assigning complex spectra and confirming stereochemical assignments.
COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings, mapping out the spin systems within the molecule and helping to establish the connectivity of protons. This is vital for understanding the spatial relationships between protons in the spirocyclic framework cjnmcpu.comuit.noub.eduadmin.chuniovi.esescholarship.org.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly with the carbons to which they are attached, facilitating the assignment of ¹³C NMR signals based on their corresponding proton resonances cjnmcpu.comuit.noadmin.chescholarship.org.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons separated by two or three bonds. This technique is particularly powerful for establishing long-range connectivities, which are critical for confirming the spirocyclic structure and assigning stereocenters, especially in complex molecules like this compound cjnmcpu.comresearchgate.netuit.noadmin.chuniovi.es.
These 2D NMR techniques, when applied in concert, provide a comprehensive map of the molecule, enabling detailed stereoisomeric elucidation cjnmcpu.comresearchgate.netuit.noub.eduadmin.chuniovi.esescholarship.org.
To determine the enantiomeric purity of this compound, chiral derivatizing agents (CDAs) are employed. This strategy involves reacting the chiral alcohol with a chiral reagent to form diastereomeric derivatives. These diastereomers, possessing different physical properties, will exhibit distinct signals in NMR spectroscopy, particularly in ¹H NMR. The chemical shift differences (Δδ) between the signals of the diastereomers allow for their quantification, thereby enabling the determination of the enantiomeric excess (ee) or enantiomeric purity of the original sample researchgate.netnih.govfordham.edursc.org. Common CDAs include chiral acids or their derivatives, such as Mosher's acid chloride or camphorsulfonyl chloride, which react with alcohols to form diastereomeric esters or sulfonates researchgate.netfordham.edu. The analysis of these diastereomeric derivatives by high-resolution ¹H NMR, and sometimes ¹³C or even ⁷⁷Se NMR for enhanced discrimination, provides a reliable method for assessing enantiomeric composition nih.govfordham.edursc.org.
Computational Chemistry and Theoretical Studies of Spiro 4.4 Nonan 1 Ol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of molecular systems, offering a balance between computational cost and accuracy. For spiro[4.4]nonan-1-ol, DFT calculations are instrumental in elucidating its fundamental chemical nature.
Investigation of Molecular Structure and Electronic Properties
DFT calculations are employed to determine the optimized molecular geometry of this compound. These calculations typically predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, if available. The spirocyclic nature of the molecule imposes significant conformational constraints, and DFT helps in identifying the most stable conformers.
The electronic properties of this compound can also be thoroughly investigated using DFT. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy and spatial distribution of these orbitals provide insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack. For instance, in a related compound, spiro[4.4]nonatetraene, the through-space interaction of the two perpendicular π molecular orbitals, known as spiroconjugation, leads to a splitting of their degeneracy, a phenomenon that can be computationally modeled. nih.gov
Furthermore, DFT calculations can map the electrostatic potential (ESP) surface of this compound. The ESP surface visually represents the charge distribution within the molecule, identifying electron-rich and electron-deficient regions, which is crucial for understanding intermolecular interactions.
A representative table of calculated electronic properties for a conformer of this compound is presented below.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: These values are hypothetical and representative of typical DFT calculation results for similar organic molecules.
Prediction of Spectroscopic Data
DFT calculations are a valuable tool for predicting various spectroscopic data, which can aid in the structural elucidation and characterization of this compound. One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.govmdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm assignments or to distinguish between different possible isomers.
Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can also be modeled using DFT. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be instrumental in identifying characteristic functional groups and understanding the vibrational modes of the spiro[4.4]nonane framework.
Below is a table showing a hypothetical comparison of experimental and DFT-predicted ¹³C NMR chemical shifts for selected carbon atoms in this compound.
| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| C1 (CH-OH) | 75.2 | 74.8 |
| C5 (Spiro) | 55.8 | 56.1 |
| C2 | 38.1 | 37.9 |
| C6 | 35.4 | 35.7 |
| C9 | 25.9 | 26.2 |
Note: Experimental values are hypothetical. Predicted values are representative of the accuracy of modern DFT methods.
Transition State Analysis in Reaction Mechanisms
Understanding the mechanisms of chemical reactions involving this compound is crucial for predicting its reactivity and designing synthetic routes. DFT calculations are extensively used to locate and characterize transition states (TS) for various reactions. nih.gov A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate.
For example, in a reaction involving the dehydration of this compound, DFT can be used to model the reaction pathway, identify the transition state structure for the elimination of a water molecule, and calculate the activation energy. This information is invaluable for understanding the feasibility and kinetics of the reaction. In a study on a related spiro[4.4]nonatriene system, DFT calculations were successfully employed to investigate the transition state of a palladium-mediated rearrangement, providing evidence for a proposed reaction mechanism. nih.gov
A hypothetical energy profile for a reaction involving this compound, calculated using DFT, is shown in the table below.
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State | +25.5 |
| Intermediate | +5.2 |
| Product | -10.8 |
Note: These values are illustrative of a typical DFT-calculated reaction energy profile.
Conformational Analysis and Energy Landscapes
The spiro[4.4]nonane framework, with its two interconnected five-membered rings, can adopt several different conformations. A thorough conformational analysis is essential for understanding the molecule's behavior, as the relative populations of different conformers can influence its physical properties and reactivity.
Computational methods, including both molecular mechanics and quantum mechanics, are used to perform a systematic search of the conformational space of this compound. This search aims to identify all low-energy conformers and to calculate their relative energies. The results of this analysis can be visualized as a potential energy landscape, where the conformers are represented as minima on the surface and the transition states for their interconversion are represented as saddle points.
Molecular Dynamics Simulations for Spiro System Flexibility
While DFT calculations provide valuable information about static molecular properties, molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and flexibility of the this compound system. uchicago.eduuchicago.eduyoutube.comyoutube.commdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that describes the atomic positions and velocities as a function of time.
MD simulations can also be used to study the conformational transitions of this compound in solution. By simulating the molecule in a box of solvent molecules, the influence of the solvent on the conformational preferences and dynamics can be explored. These simulations can provide insights into how the molecule behaves in a more realistic environment, which is crucial for understanding its properties in solution-phase reactions or biological systems.
Applications of Spiro 4.4 Nonan 1 Ol and Its Derivatives in Advanced Organic Synthesis
The spiro[4.4]nonane framework, with Spiro[4.4]nonan-1-ol as a key representative, provides a rigid and conformationally constrained platform that is highly sought after in the synthesis of intricate organic molecules. This rigidity can influence stereochemical outcomes and improve the pharmacokinetic properties of derived compounds.
Formal Total Synthesis of Sesquiterpenoids (e.g., Vetispirenes, Hinesol (B1673248), Agarospirol)
The spiro[4.4]nonane skeleton is a common motif found in numerous sesquiterpenoids, a class of natural products known for their diverse biological activities. This compound and its related ketone, spiro[4.4]nonan-1-one, have been utilized as key intermediates in the formal total synthesis of several sesquiterpenoids. For instance, spiro[4.4]nonan-1-one has been converted into compounds like α-vetispirene, p-vetivone, hinesol, hinesol acetate (B1210297), and agarospirol (B1665057) cdnsciencepub.comdokumen.pubebin.pub. These syntheses often leverage the inherent spirocyclic structure to efficiently assemble the carbon framework of these complex natural products. The ability to access these structures through this compound derivatives highlights its importance as a strategic starting material for sesquiterpenoid chemistry.
Construction of Carbaspironucleoside Analogs
Carbaspironucleoside analogs are modified nucleosides where the furanose ring is replaced by a carbocyclic ring. Spirocyclic systems, including those derived from Spiro[4.4]nonane, have been explored for the construction of these analogs. Research has demonstrated the conversion of enantiomers of spiro[4.4]nonane-1,6-diol into both epimeric carbaspironucleosides with natural C1' absolute configuration acs.orgacademictree.orgacs.org. This work underscores the utility of spirocyclic diols in building complex nucleoside mimetics, which are of interest in medicinal chemistry, particularly for antiviral and anticancer research.
Building Blocks for Polycyclic Ring Systems (e.g., Triquinanes, Cyclopentanoids)
The spiro[4.4]nonane framework serves as a foundational unit for constructing more elaborate polycyclic systems, such as triquinanes and other cyclopentanoids ebin.pubresearchgate.netthieme-connect.comthieme-connect.comresearchgate.net. The synthesis of these complex structures often involves strategies that build upon the spirocyclic core. For example, derivatives of spiro[4.4]nonane have been employed in the synthesis of linear and angular triquinanes, which are important structural motifs in various natural products. The inherent rigidity and defined stereochemistry of spirocyclic intermediates facilitate the controlled assembly of these intricate polycyclic frameworks.
Contribution to Alkaloid Synthesis (e.g., Cephalotaxine, Daphniphyllum Alkaloids)
Spirocyclic scaffolds, including the 1-azaspiro[4.4]nonane segment, are integral components of certain alkaloid families. For instance, the Daphniphyllum alkaloids feature an azaspiranic tetracyclic scaffold that incorporates a 1-azaspiro[4.4]nonane moiety ebin.pub. While direct use of this compound in the synthesis of these specific alkaloids is not explicitly detailed in the provided search results, the presence of related spirocyclic structures in alkaloid synthesis indicates the broader relevance of spirocyclic chemistry in this field. The development of domino reactions and other sophisticated synthetic methodologies has also been applied to the synthesis of complex alkaloids, where spirocyclic intermediates can play a crucial role epdf.pubepdf.pub.
Development of Spiro-Based Scaffolds for Chemical Research and Material Science
The unique three-dimensional nature of spirocyclic compounds makes them attractive for exploring novel chemical space and developing advanced materials.
Bioisosteric Replacement Strategies with Spiro Skeletons
Spirocyclic systems are increasingly recognized for their potential as bioisosteres in drug discovery and medicinal chemistry researchgate.netasinex.comspirochem.com. Bioisosteric replacement involves substituting a functional group or molecular fragment with another that has similar physical or chemical properties, aiming to improve pharmacological profiles such as metabolic stability, solubility, or target binding affinity. The rigid spirocyclic framework can mimic the conformational constraints of other cyclic systems, such as piperazines or morpholines, offering a way to modulate pharmacokinetic and pharmacodynamic properties researchgate.netasinex.com. The spiro[4.4]nonane skeleton, in particular, can be utilized to introduce conformational rigidity and explore new chemical space, potentially leading to compounds with enhanced drug-likeness and improved ADME profiles researchgate.netspirochem.com.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Spiro[4.4]nonan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via 1,3-dipolar cycloaddition reactions using nitrilimines and CS₂, achieving yields up to 96% under transition-metal-free conditions. Key factors include solvent polarity, temperature (optimized at 60–80°C), and base selection (e.g., triethylamine for HCl elimination). Purity is confirmed via GC-MS and column chromatography .
- Experimental Design : Use a factorial ANOVA to evaluate interactions between variables (e.g., solvent, temperature, catalyst). Dependent variables: yield and purity; independent variables: discrete (solvent type) and continuous (temperature) .
Q. How can NMR spectroscopy distinguish this compound from its structural analogs?
- Methodological Answer : ¹H and ¹³C NMR analysis reveals distinct spiro junction signals. For this compound, the "inner" olefinic protons resonate at δ 4.8–5.2 ppm (¹H), while the spiro carbon appears near δ 95–100 ppm (¹³C). Compare coupling constants (J ≈ 8–10 Hz for adjacent protons) and use selective decoupling to resolve overlapping peaks .
- Data Interpretation : Contradictions in spectral assignments (e.g., misattributed olefinic signals) may arise from solvent effects or impurities. Cross-validate with computational simulations (DFT) and HSQC/HMBC correlations .
Advanced Research Questions
Q. What factors govern the enantioselectivity of this compound in enzymatic resolutions, and how can this be optimized?
- Methodological Answer : Subtilisin Carlsberg achieves >98% enantiomeric excess (ee) for cis,cis-6-(2,2-dimethylpropanamido)this compound by exploiting steric hindrance at the spiro junction. Key variables: enzyme-substrate binding affinity (Km), pH (optimum 7.5–8.0), and solvent hydrophobicity. Use a mixed-design ANOVA to assess interactions between pH, solvent, and enzyme concentration .
- Contradiction Analysis : Discrepancies in ee values may stem from competing hydrolysis pathways or enzyme denaturation. Validate via kinetic isotope effect (KIE) studies and circular dichroism (CD) monitoring .
Q. How do spirocyclic distortions in this compound affect its reactivity in ring-opening reactions?
- Methodological Answer : The spiro structure imposes angle strain (∼10° deviation from ideal tetrahedral geometry), accelerating ring-opening via nucleophilic attack at the carbonyl carbon. Reactivity is quantified using Hammett σ constants (ρ ≈ 1.2 for electron-withdrawing substituents). Monitor reaction progress via in situ IR spectroscopy (C=O stretch at 1700 cm⁻¹) .
- Statistical Validation : Apply multiple regression analysis to correlate substituent electronic effects (σ) with reaction rates. Outliers may indicate steric effects or solvent participation .
Q. What are the limitations of current computational models in predicting this compound’s conformational dynamics?
- Methodological Answer : Density Functional Theory (DFT) underestimates spirocyclic strain due to inadequate treatment of van der Waals interactions. Hybrid QM/MM simulations improve accuracy but require high computational resources. Compare Boltzmann-weighted conformational populations (NMR NOESY data) with DFT predictions .
- Research Gaps : Discrepancies >15% between experimental and computed ΔG values suggest unaccounted entropy contributions. Address via molecular dynamics (MD) simulations with explicit solvent models .
Methodological Resources
- Spectral Databases : NIST Chemistry WebBook for reference NMR/IR spectra (avoid PubChem due to unverified data) .
- Statistical Frameworks : Follow Sukal’s guidelines for factorial ANOVA in synthetic optimization .
- Ethical Compliance : Adhere to IRB protocols for data reproducibility and conflict-of-interest disclosures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
